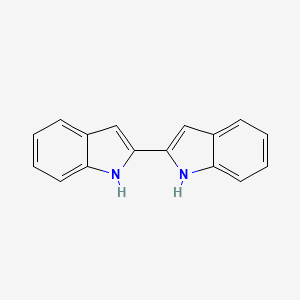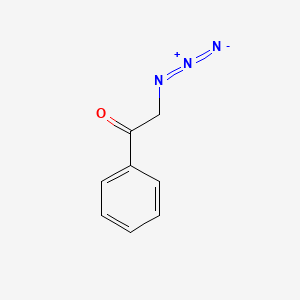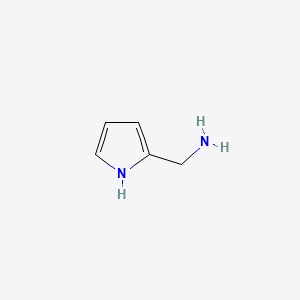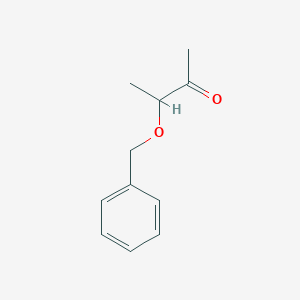
2,2'-Biindolyl
Descripción general
Descripción
2,2’-Biindolyl is a compound consisting of two indole units connected at the 2-position of each indole ring. This unique structure imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research, including organic chemistry, medicinal chemistry, and materials science .
Aplicaciones Científicas De Investigación
2,2’-Biindolyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a protein kinase inhibitor, which is significant in cancer research.
Industry: Utilized in the development of materials with advanced photonic and electronic properties.
Mecanismo De Acción
Target of Action
The compound is a biologically active molecule and is known to be involved in various biochemical reactions . .
Mode of Action
It is known that the compound is involved in various chemical reactions, including the copper-catalyzed intermolecular oxidative homocoupling of indoles . This reaction leads to the formation of valuable C3–C3 biindolyl scaffolds . .
Biochemical Pathways
The compound is known to be involved in various chemical reactions, including the copper-catalyzed intermolecular oxidative homocoupling of indoles This reaction is part of a larger biochemical pathway, but the downstream effects of this pathway are not clearly defined
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 2,2’-Biindolyl are not well-studied. These properties are crucial for understanding the bioavailability of the compound. The ADME properties can be predicted using various computational tools , but experimental validation is necessary for accurate determination.
Result of Action
The compound is known to be involved in various chemical reactions, including the copper-catalyzed intermolecular oxidative homocoupling of indoles . This reaction leads to the formation of valuable C3–C3 biindolyl scaffolds . .
Análisis Bioquímico
Biochemical Properties
2,2’-Biindolyl plays a significant role in biochemical reactions due to its ability to bind to metal ions and enzymes. This binding promotes the generation of reactive intermediates, which are crucial for subsequent reactions. For instance, 2,2’-Biindolyl is considered a substrate for peptide formation, interacting with enzymes that catalyze peptide bond formation . Additionally, it has been observed to interact with various proteins, influencing their activity and stability.
Cellular Effects
The effects of 2,2’-Biindolyl on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,2’-Biindolyl can modulate the activity of protein kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Moreover, 2,2’-Biindolyl has been observed to impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 2,2’-Biindolyl exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as enzymes and proteins, altering their activity. For instance, 2,2’-Biindolyl can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2,2’-Biindolyl can change over time in laboratory settings. Studies have shown that the stability and degradation of 2,2’-Biindolyl can influence its long-term effects on cellular function. For example, in in vitro studies, 2,2’-Biindolyl has been observed to degrade over time, leading to a decrease in its activity . In in vivo studies, the long-term effects of 2,2’-Biindolyl on cellular function have been linked to its stability and degradation products, which can have different biological activities.
Dosage Effects in Animal Models
The effects of 2,2’-Biindolyl vary with different dosages in animal models. At low doses, 2,2’-Biindolyl has been shown to have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, such as inducing apoptosis or causing oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 2,2’-Biindolyl.
Metabolic Pathways
2,2’-Biindolyl is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, 2,2’-Biindolyl can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites and energy production.
Transport and Distribution
The transport and distribution of 2,2’-Biindolyl within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 2,2’-Biindolyl can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2,2’-Biindolyl is crucial for its activity and function. It has been observed to localize in various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide 2,2’-Biindolyl to specific organelles. The subcellular localization of 2,2’-Biindolyl can influence its interactions with biomolecules and its overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Biindolyl can be synthesized through several methods, including:
Cyanide-Catalyzed Imino-Stetter Reaction: This method involves the reaction of 2-aminocinnamic acid derivatives with indole-2-carboxaldehydes in the presence of a cyanide catalyst.
Palladium-Catalyzed Reactions: Sequential palladium-catalyzed reactions of aryl iodides or vinyl triflates with specific precursors can yield 3,3’-disubstituted-2,2’-biindolyls.
Industrial Production Methods
While specific industrial production methods for 2,2’-biindolyl are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly through palladium-catalyzed processes due to their efficiency and versatility .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Biindolyl undergoes various chemical reactions, including:
Coupling Reactions: Indoles can couple to form 2,2’-biindolyls, often facilitated by catalysts such as copper.
Cycloaddition Reactions: These reactions involve the formation of complex polycyclic derivatives, with indoles acting as dienophiles or dienes.
Common Reagents and Conditions
Copper Catalysts: Used in coupling reactions to form 2,2’-biindolyls.
Palladium Catalysts: Employed in sequential reactions to synthesize disubstituted biindolyls.
Major Products
N,N’-Dimethyl-2,2’-biindolyl: Formed from the coupling of 2-iodo-N-methyl-indole with unactivated copper.
Symmetrical Trisindolobenzene: Produced using activated copper.
Comparación Con Compuestos Similares
2,2’-Biindolyl can be compared with other indole derivatives:
Indigoids: Similar in structure but differ in their applications and biological activities.
Indolocarbazole Alkaloids: Known for their potent protein kinase inhibition, similar to 2,2’-biindolyl.
Indolotryptoline Alkaloids: Share structural similarities but have distinct biological properties.
Conclusion
2,2’-Biindolyl is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in organic synthesis, medicinal chemistry, and materials science.
Propiedades
IUPAC Name |
2-(1H-indol-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBLFXFOMFDJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452205 | |
| Record name | 2,2'-Biindolyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40899-99-8 | |
| Record name | 2,2'-Biindolyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















